Odiparcil
Overview
Description
Odiparcil is an orally-available small molecule that has shown potential in the treatment of mucopolysaccharidosis (MPS), a group of rare and progressive genetic disorders. It works by decreasing the lysosomal accumulation of chondroitin sulfate and dermatan sulfate in patients with certain MPS subtypes, including MPS I, II, IVa, VI, and VII .
Preparation Methods
The synthesis of odiparcil involves the modification of β-D-xyloside derivatives. The specific synthetic routes and reaction conditions for this compound are not widely detailed in public literature. it is known that the compound is developed through a series of chemical reactions that facilitate the production of soluble glycosaminoglycans, which can be excreted in the urine rather than accumulating in cells .
Chemical Reactions Analysis
Odiparcil undergoes various chemical reactions, primarily focusing on the synthesis and modification of glycosaminoglycans. The compound changes the way chondroitin sulfate and dermatan sulfate are synthesized, facilitating the production of soluble glycosaminoglycans. Common reagents and conditions used in these reactions include β-D-xyloside derivatives and specific enzymatic conditions that promote the synthesis of soluble glycosaminoglycans .
Scientific Research Applications
Odiparcil has been extensively studied for its potential in treating mucopolysaccharidosis. In vitro studies have shown that this compound stimulates the secretion of sulfated glycosaminoglycans into culture media, mainly of chondroitin sulfate and dermatan sulfate type. In vivo studies in animal models have demonstrated that this compound is well distributed in disease-relevant tissues and organs, achieving significant reductions in glycosaminoglycan accumulation .
Mechanism of Action
Odiparcil works by modifying the synthesis of glycosaminoglycans, specifically chondroitin sulfate and dermatan sulfate. It facilitates the production of soluble glycosaminoglycans, which can be excreted in the urine. This mechanism helps reduce the intracellular accumulation of glycosaminoglycans, thereby decreasing lysosomal storage and alleviating symptoms associated with mucopolysaccharidosis .
Comparison with Similar Compounds
Odiparcil is unique in its ability to modify the synthesis of glycosaminoglycans and facilitate their excretion. Similar compounds include enzyme replacement therapies (ERT) used for treating mucopolysaccharidosis. ERT has limited efficacy due to poor penetration in some organs and tissues. Unlike ERT, this compound is a small molecule that is well distributed in the body, even in tissues that are poorly vascularized or protected by barriers such as the eyes .
Conclusion
This compound represents a promising therapeutic option for patients with mucopolysaccharidosis. Its unique mechanism of action and ability to reduce glycosaminoglycan accumulation make it a valuable compound in the field of rare genetic disorders. Further research and clinical trials will continue to explore its potential and efficacy in treating various subtypes of mucopolysaccharidosis.
Properties
IUPAC Name |
4-methyl-7-[(2R,3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6S/c1-7-4-12(17)21-11-5-8(2-3-9(7)11)20-15-14(19)13(18)10(16)6-22-15/h2-5,10,13-16,18-19H,6H2,1H3/t10-,13+,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHNIQQUVJOPQC-AQNFWKISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CS3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H](CS3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057639 | |
Record name | Odiparcil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137215-12-4 | |
Record name | Odiparcil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137215124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Odiparcil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06609 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Odiparcil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ODIPARCIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FIK1414ZI8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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